REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][C:18]([C:21]([O:23][CH3:24])=[O:22])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:24][O:23][C:21](=[O:22])[C:18]1[CH:17]=[CH:16][C:15]([O:14][CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)C(=O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residues was crystallised from diethyl ether affording
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying 5.92 g (95%) of 4-(piperidin-4-yloxy)-benzoic acid methyl ester as a solid TFA salt
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC=C(C=C1)OC1CCNCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |